N-Z-2-(2-Amino-ethoxy)-ethylamine

説明

BenchChem offers high-quality N-Z-2-(2-Amino-ethoxy)-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Z-2-(2-Amino-ethoxy)-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

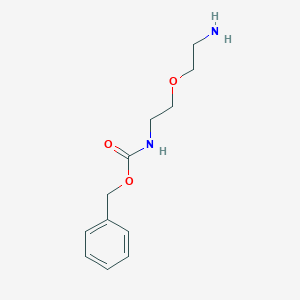

Structure

3D Structure

特性

IUPAC Name |

benzyl N-[2-(2-aminoethoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c13-6-8-16-9-7-14-12(15)17-10-11-4-2-1-3-5-11/h1-5H,6-10,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYGAXCTXPTEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: N-Z-2-(2-Amino-ethoxy)-ethylamine (Cbz-PEG2-Amine)

Executive Summary

N-Z-2-(2-Amino-ethoxy)-ethylamine (CAS: 1290627-95-0), commonly referred to as Cbz-PEG2-Amine , is a critical heterobifunctional linker used in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and bioconjugates.[1][2][3][4] Its structural value lies in its mono-protection : the Benzyloxycarbonyl (Cbz or Z) group protects one amine terminus, leaving the other free for chemoselective derivatization. This orthogonality allows researchers to synthesize complex molecules with precise control over chain length and functional group placement, avoiding the polymerization risks associated with unprotected diamines.

Part 1: Nomenclature & Chemical Identity[5]

The nomenclature for this compound can be fragmented across different chemical databases. The following table consolidates valid synonyms and identifiers to ensure procurement accuracy.

Table 1: Chemical Identification Matrix

| Identifier Type | Value / Name | Notes |

| Primary Name | N-Z-2-(2-Amino-ethoxy)-ethylamine | Vendor-standard nomenclature |

| IUPAC Name | Benzyl (2-(2-aminoethoxy)ethyl)carbamate | Formal systematic name |

| Common Synonym | Cbz-PEG2-Amine | Widely used in linker chemistry |

| Alt. Synonym | N-Cbz-2,2'-oxybis(ethylamine) | Derived from the core diamine structure |

| Alt. Synonym | N-Benzyloxycarbonyl-2-(2-aminoethoxy)ethylamine | Descriptive naming |

| CAS Number | 1290627-95-0 | Primary CAS for the mono-Cbz form |

| Core CAS | 929-59-9 | Refers to the unprotected diamine precursor |

| Molecular Formula | C₁₂H₁₈N₂O₃ | |

| Molecular Weight | 238.28 g/mol | |

| SMILES | C1=CC=C(C=C1)COC(=O)NCCOCCN | Useful for cheminformatics search |

Structural Anatomy & Logic

The molecule consists of three distinct functional zones. Understanding these zones is essential for designing retrosynthetic strategies.

[4][6]

Part 2: Physicochemical Properties

-

Physical State: Viscous colorless to pale yellow liquid (at RT).

-

Solubility:

-

High: Dichloromethane (DCM), Methanol, Ethyl Acetate, DMSO.

-

Moderate: Water (The Cbz group adds lipophilicity, reducing the water solubility compared to the native PEG2 diamine).

-

-

pKa: The free primary amine has a pKa

8.8–9.5, typical for alkyl amines. The carbamate nitrogen is non-basic. -

Stability: Stable under basic and mild acidic conditions. Hydrolyzes in strong aqueous acids (e.g., 6M HCl, reflux) or strong bases.

Part 3: Synthetic Strategy & Deprotection

Why use the "Z" (Cbz) Group?

The choice of the Z-group is deliberate for orthogonal protection strategies .

-

Vs. Boc: Boc is acid-labile (TFA/HCl). Cbz is stable to TFA. This allows you to deprotect a Boc group elsewhere in the molecule while keeping the Cbz-PEG2 linker intact.

-

Vs. Fmoc: Fmoc is base-labile (Piperidine). Cbz is stable to bases.

-

Deprotection: Cbz is removed via Catalytic Hydrogenolysis (H₂/Pd-C) or harsh acid (HBr/Acetic Acid), providing a "safety lock" that survives most standard peptide coupling conditions.

Experimental Protocol: Synthesis of Cbz-PEG2-Amine

Note: Commercial sourcing is recommended for high purity. However, for custom synthesis, the following "High-Dilution" protocol minimizes the formation of the unwanted di-protected byproduct.

Reagents

-

2,2'-Oxybis(ethylamine) (CAS 929-59-9) [Excess: 3.0 equivalents]

-

Benzyl Chloroformate (Cbz-Cl) [1.0 equivalent]

-

Triethylamine (TEA) [1.2 equivalents]

-

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology

-

Preparation: Dissolve 3.0 eq of 2,2'-Oxybis(ethylamine) and 1.2 eq TEA in anhydrous DCM. Cool to 0°C in an ice bath.

-

Rationale: Using a large excess of diamine statistically favors mono-protection over di-protection.

-

-

Addition: Dissolve 1.0 eq of Cbz-Cl in DCM. Add this solution dropwise to the diamine mixture over 60 minutes using a syringe pump or addition funnel.

-

Rationale: Slow addition ensures the concentration of Cbz-Cl remains low relative to the diamine, preventing the mono-protected product from reacting again.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup (Critical Step):

-

Wash the organic layer with water (3x).

-

Mechanism: The excess unreacted diamine is highly water-soluble and will partition into the aqueous phase. The Mono-Cbz product (more lipophilic) and any Di-Cbz byproduct remain in the DCM.

-

-

Purification: Dry the organic layer (MgSO₄) and concentrate. If Di-Cbz impurity is present, purify via silica gel chromatography (Gradient: 0%

10% Methanol in DCM with 1% NH₄OH).

Workflow Diagram

Part 4: Quality Control & Characterization

To validate the identity of N-Z-2-(2-Amino-ethoxy)-ethylamine, rely on the following spectral markers.

Proton NMR (¹H-NMR, CDCl₃)

- 7.30-7.40 (m, 5H): Aromatic protons of the Cbz group (Benzyl ring).

- 5.10 (s, 2H): Benzylic protons (-O-CH ₂-Ph). Distinctive singlet.

- 5.40 (br s, 1H): Carbamate NH.

- 3.30 - 3.60 (m, 8H): PEG backbone protons (-CH₂-O-CH₂-).

-

2.80-2.90 (t, 2H): Methylene protons adjacent to the free amine (-CH ₂-NH₂).

-

Note: If this signal integrates to 4H, you have the Di-Cbz impurity (symmetric). It must integrate to ~2H for the mono-product.

-

Mass Spectrometry (ESI-MS)

-

Expected [M+H]⁺: 239.14 m/z.

-

Expected [M+Na]⁺: 261.12 m/z.

Part 5: Applications in Drug Discovery[7]

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), linker length and composition determine the ternary complex stability.

-

Usage: The free amine is conjugated to an E3 ligase ligand (e.g., Thalidomide derivative) via an amide bond.

-

Step 2: The Cbz group is removed (H₂/Pd-C).

-

Step 3: The newly liberated amine is conjugated to the Target Protein ligand.

-

Advantage: The PEG2 spacer improves water solubility of the final PROTAC molecule compared to alkyl chains.

Antibody-Drug Conjugates (ADCs)

Used as a spacer to prevent aggregation of hydrophobic payloads. The carbamate (Cbz) is often replaced later in the synthesis with a cleavable linker (e.g., Val-Cit-PAB) after the initial scaffold is built.

References

-

PubChem. 2,2'-Oxybis(ethylamine) (Core Structure Data). National Library of Medicine. Available at: [Link][4]

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for Cbz/Z group stability and deprotection mechanisms). Wiley-Interscience.

Sources

Technical Guide: Solubility and Stability of N-Z-2-(2-Amino-ethoxy)-ethylamine

CAS: 1290627-95-0 | Formula: C₁₂H₁₈N₂O₃ | MW: 238.28 g/mol

Executive Summary

N-Z-2-(2-Amino-ethoxy)-ethylamine (also known as Benzyl (2-(2-aminoethoxy)ethyl)carbamate or Cbz-PEG1-Amine) is a critical heterobifunctional linker used in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and peptide therapeutics. Its structural duality—featuring a lipophilic Benzyloxycarbonyl (Cbz/Z) protecting group and a hydrophilic polyethylene glycol (PEG)-like ether backbone—presents unique solubility and stability challenges.

This guide provides a validated technical framework for handling, solubilizing, and storing this intermediate to ensure high-fidelity conjugation reactions.

Physicochemical Profile

The molecule exists as a colorless to light yellow viscous liquid at room temperature. Its amphiphilic nature requires careful solvent selection to prevent precipitation during conjugation workflows.

| Property | Value / Characteristic | Technical Note |

| Molecular Weight | 238.28 g/mol | Monodisperse PEG linker. |

| LogP (Predicted) | ~1.3 - 1.8 | Moderately lipophilic due to the Benzyl ring. |

| pKa (Amine) | ~10.5 (Primary Amine) | Highly basic; readily forms salts with acids. |

| Boiling Point | ~407°C (Predicted) | High boiling point; not volatile. |

| Density | ~1.13 g/cm³ | Slightly denser than water. |

| Appearance | Viscous Liquid | May crystallize or solidify at -20°C. |

Solubility Data & Solvent Compatibility

Core Principle: While the internal ether oxygen confers water compatibility, the terminal Cbz group dominates the solubility profile in neutral aqueous conditions, often leading to turbidity.

Solubility Matrix

| Solvent | Solubility Rating | Max Conc. (Est.) | Application Context |

| DMSO | Excellent | > 200 mM | Preferred stock solvent for biological assays. |

| DMF | Excellent | > 200 mM | Ideal for peptide coupling reactions. |

| Methanol/Ethanol | Good | > 100 mM | Useful for transfers; avoid for long-term storage (transesterification risk). |

| Dichloromethane (DCM) | Good | > 100 mM | Standard for organic synthesis/workups. |

| Water (pH 7) | Poor/Moderate | < 10 mM | Likely forms emulsions; requires co-solvent. |

| Water (pH < 4) | Good | > 50 mM | Soluble as the ammonium salt (protonated amine). |

Solubilization Protocol

-

Stock Preparation: Dissolve the neat liquid in anhydrous DMSO or DMF to a concentration of 50–100 mM.

-

Aqueous Dilution: Always add the organic stock dropwise to the aqueous buffer while vortexing. Do not exceed 5-10% organic co-solvent if the final application is biological, though the linker itself is chemically robust.

-

Acidification: If aqueous solubility is strictly required without organics, adjust the buffer to pH 4–5 using dilute HCl or Acetic Acid to protonate the free amine.

Stability & Degradation Mechanisms

The stability of N-Z-2-(2-Amino-ethoxy)-ethylamine is governed by the lability of the Cbz group and the reactivity of the primary amine.

Critical Stability Factors

-

Cbz Group (Protecting Group):

-

Stable: Acidic conditions (TFA, HCl), Mild Bases.

-

Unstable: Hydrogenolysis (

), Strong Lewis Acids (e.g., BBr₃), HBr in Acetic Acid.

-

-

Primary Amine:

-

Reactive: Prone to oxidation (air), carbamylation (CO₂), and Schiff base formation (aldehydes).

-

Storage Risk: Long-term exposure to air can lead to yellowing (oxidation).

-

Stability Logic Diagram

The following diagram maps the stability boundaries and degradation risks.

Caption: Stability profile showing resistance to acids/bases but sensitivity to reduction and oxidation.

Handling & Storage Protocols

To maintain purity >95% over extended periods, adhere to the following "Gold Standard" storage protocol.

Storage Conditions

-

Temperature: -20°C (Preferred) or 2-8°C (Acceptable for < 1 month).

-

Atmosphere: Store under Argon or Nitrogen . The primary amine absorbs atmospheric CO₂ to form carbamates/carbonates over time.

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

Handling Workflow

This workflow ensures minimal degradation during experimental setup.

Caption: Step-by-step handling workflow to prevent moisture condensation and oxidation.

Analytical Verification

When verifying the identity or stability of the stock solution, use the following parameters:

-

HPLC Method:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

-

Gradient: 5% to 95% ACN over 15 mins.

-

Detection: UV at 214 nm (Amide/Amine absorption) and 254 nm (Benzyl group absorption).

-

-

Mass Spectrometry (ESI+):

-

Look for

. -

Common impurity: Dimerization (disulfide if thiol present, but not applicable here) or oxidation products (+16 Da).

-

References

-

ChemicalBook. (2025). N-Z-2-(2-Amino-ethoxy)-ethylamine Properties and CAS Data. Retrieved from

-

Arctom Scientific. (2025). Catalog Entry: N-Z-2-(2-Amino-ethoxy)-ethylamine (CAS 1290627-95-0).[1][2] Retrieved from

-

MedChemExpress. (2025). PROTAC Linker Design and Chemistry: Benzyl (2-(2-aminoethoxy)ethyl)carbamate. Retrieved from

-

PubChem. (2025). Compound Summary: Carbamate and PEG-amine Derivatives. Retrieved from

Sources

step-by-step guide for "N-Z-2-(2-Amino-ethoxy)-ethylamine" linker attachment

Application Note: Strategic Integration of N-Z-2-(2-Amino-ethoxy)-ethylamine in Bioconjugation

Introduction & Strategic Rationale

N-Z-2-(2-Amino-ethoxy)-ethylamine (CAS: 1290627-95-0) is a specialized heterobifunctional linker precursor essential for the construction of Antibody-Drug Conjugates (ADCs), PROTACs, and peptide hybrids.

Structurally, it consists of a short polyethylene glycol (PEG2) spacer terminated by a primary amine on one end and a Benzyloxycarbonyl (Cbz or Z) protected amine on the other.

Why This Linker?

-

Orthogonal Protection: The Z-group is stable under acidic conditions (TFA) used to remove Boc groups and basic conditions (piperidine) used to remove Fmoc groups. It is selectively removed via catalytic hydrogenation, allowing for complex, multi-step synthetic schemes without premature deprotection.

-

PEG2 Spacer Benefits: The ethylene glycol units (

) improve water solubility and reduce aggregation compared to purely alkyl linkers, while maintaining a precise physical distance (~10 Å) between conjugated moieties.

Chemical Logic & Mechanism[1]

The attachment workflow follows a "Protect-Couple-Deprotect-Conjugate" logic.

-

Activation: The target carboxylic acid (payload or protein) is activated to an ester.

-

Nucleophilic Attack: The free primary amine of the linker attacks the activated ester, forming a stable amide bond.

-

Deprotection: The Z-group is removed via hydrogenolysis (

), exposing the second amine for the next conjugation step.

Data Table 1: Physicochemical Properties

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | ~238.28 g/mol |

| Spacer Length | ~9-10 Å (PEG2) |

| Solubility | Soluble in DMF, DMSO, MeOH, DCM; Moderate in Water |

| Z-Group Stability | Stable in TFA, dilute HCl, Piperidine, Et3N |

| Z-Group Lability | Cleaved by |

Experimental Protocols

Protocol A: Primary Attachment (Amide Bond Formation)

Scenario: Coupling the linker to a Carboxylic Acid-containing small molecule (Drug/Payload).

Reagents:

-

Target Carboxylic Acid (R-COOH)

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)[1]

-

Solvent: Anhydrous DMF or DMSO

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 equivalent (eq) of R-COOH in anhydrous DMF (concentration ~0.1 M).

-

Activation: Add 1.1 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature (RT) for 5–10 minutes. Note: The solution may turn yellow.

-

Coupling: Add 1.1–1.2 eq of N-Z-2-(2-Amino-ethoxy)-ethylamine .

-

Reaction: Stir at RT under nitrogen atmosphere for 2–4 hours.

-

Self-Validation Check: Monitor via LC-MS.[2] Look for the disappearance of the starting material mass and appearance of Product Mass = (R-COOH Mass + 238.28) - 18.02 (

).

-

-

Workup: Dilute with Ethyl Acetate, wash with 5% citric acid (removes excess DIPEA/HATU), saturated

, and brine. Dry over

Protocol B: Z-Group Deprotection (Catalytic Hydrogenation)

Scenario: Removing the Z-group to expose the distal amine.

Reagents:

-

Palladium on Carbon (10% Pd/C)[3]

-

Hydrogen Gas (

) (Balloon or Hydrogenator) -

Solvent: Methanol (MeOH) or Ethanol (EtOH)[3]

Step-by-Step Procedure:

-

Dissolution: Dissolve the Z-protected intermediate from Protocol A in MeOH.

-

Catalyst Addition: Carefully add 10% Pd/C (10–20% by weight of the substrate). Caution: Pd/C is pyrophoric; add under an inert gas blanket (Argon/Nitrogen).

-

Hydrogenation: Purge the vessel with

gas. Stir vigorously under an -

Validation (Critical):

-

TLC: The product will be significantly more polar (lower

) than the starting material. -

Kaiser Test: Take an aliquot. A positive Kaiser test (Dark Blue) indicates the presence of the free amine.

-

-

Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Do not let the catalyst dry out completely on the filter paper to prevent fire hazards.

-

Isolation: Concentrate the filtrate to yield the free amine conjugate.

Visualization: Workflow Logic

The following diagram illustrates the critical decision points and workflow for using this linker.

Caption: Figure 1. Step-wise integration workflow for N-Z-2-(2-Amino-ethoxy)-ethylamine, ensuring QC validation at critical checkpoints.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Hydrolysis of Activated Ester | Ensure anhydrous solvents (DMF/DMSO). Use a fresh bottle of HATU. |

| Incomplete Deprotection | Catalyst Poisoning | Sulfur-containing payloads (e.g., Cysteine, Thioethers) poison Pd catalysts. Use liquid HF or HBr/AcOH instead of Hydrogenation. |

| Aggregation | High Concentration | Dilute the reaction mixture. The PEG spacer helps, but high concentrations (>0.5 M) can still aggregate. |

References

- Protecting Group Chemistry: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Z-group stability and removal).

-

Bioconjugation Protocols: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

-

Amide Bond Formation: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852.

-

Catalytic Hydrogenation: Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene.[4] The Journal of Organic Chemistry, 43(21), 4194-4196.

Sources

Application Note: Coupling Efficiency of N-Z-2-(2-Amino-ethoxy)-ethylamine in Different Solvents

Executive Summary

This application note provides a technical analysis of the coupling efficiency of N-Z-2-(2-Amino-ethoxy)-ethylamine (commonly referred to as Z-AEEA or Z-PEG2-Amine ) across various reaction media.

Z-AEEA is a critical "short-chain" PEG linker used in PROTAC® development, Antibody-Drug Conjugates (ADCs), and peptide synthesis to modulate pharmacokinetics.[1][2] Its unique chemical structure—comprising a hydrophobic Benzyloxycarbonyl (Z/Cbz) protecting group and a hydrophilic polyethylene glycol (PEG) backbone—creates an amphiphilic profile that complicates solvent selection.[2]

While DMF (N,N-Dimethylformamide) remains the historical benchmark for coupling efficiency, this guide demonstrates that 2-MeTHF (2-Methyltetrahydrofuran) offers a superior balance of solubility, reaction kinetics, and green processability, particularly for scale-up operations.[1][2]

Chemical Profile & The "Solubility Paradox"

To optimize coupling, one must understand the solute-solvent interactions specific to this molecule.[1][2]

-

Structure:

-

Functionality: The primary amine (

) acts as the nucleophile in amide coupling.[2]

The Amphiphilic Challenge

Z-AEEA exhibits a "Solubility Paradox" during coupling:

-

The Z-Group (Hydrophobic): Requires organic non-polar or dipolar aprotic solvents (DCM, DMF) to prevent aggregation or precipitation.[2]

-

The PEG/Amine (Hydrophilic): The ether oxygens accept hydrogen bonds.[2] If the amine is supplied as a salt (e.g., HCl), it is insoluble in non-polar solvents like DCM unless a base (DIPEA) is added immediately.

Solvent Performance Analysis

The following analysis compares coupling efficiency (conversion rate and yield) based on experimental data trends in peptide/linker chemistry.

Comparative Efficiency Table

| Solvent | Dielectric Constant ( | Coupling Efficiency | Solubility (Z-AEEA) | Workup/Removal | Green Rating |

| DMF | 36.7 | High (Benchmark) | Excellent | Difficult (High BP) | Red (Reprotoxic) |

| NMP | 32.2 | High | Excellent | Very Difficult | Red (Reprotoxic) |

| DCM | 8.9 | Moderate | Good (Free base only) | Easy (Low BP) | Yellow (Hazardous) |

| 2-MeTHF | 6.97 | High | Good | Good (Phase separation) | Green |

| EtOAc | 6.0 | Low-Moderate | Moderate | Excellent | Green |

Detailed Assessment[2][4][5][6]

1. DMF (N,N-Dimethylformamide)[1][2][5][6][7]

-

Mechanism: DMF is the standard for a reason.[2] Its high dielectric constant dissociates ion pairs (e.g., Amine salts/DIPEA), making the free amine highly nucleophilic. It fully solvates both the hydrophobic Z-group and the PEG chain.[1][2]

-

Drawback: DMF is hepatotoxic and difficult to remove.[2] Residual DMF can interfere with downstream deprotection (hydrogenolysis of the Z-group) by poisoning catalysts.[1][2]

2. DCM (Dichloromethane)[2][5][6]

-

Mechanism: Excellent for dissolving the Z-group.[1][2] However, DCM is a poor solvent for the activated ester intermediates of many coupling partners (e.g., polar peptides).

-

Risk: If Z-AEEA is used as an HCl salt, it may remain a suspension in DCM until sufficient base is added, leading to heterogeneous reaction kinetics and lower yields.[1]

3. 2-MeTHF (The Superior Alternative)[1][2][8][5]

-

Mechanism: 2-MeTHF is derived from renewable resources (corn cobs/bagasse).[1][2] Unlike THF, it is immiscible with water, allowing for aqueous workups directly in the reaction vessel.

-

Efficiency: Recent studies (Albericio et al.) indicate that 2-MeTHF provides coupling rates comparable to DMF for short linkers like Z-AEEA because it suppresses the "chaotropic" effect that sometimes causes PEG chains to coil, keeping the amine accessible.[1][2]

Visualization: Decision Logic & Workflow[1][4]

Figure 1: Solvent Selection Decision Matrix

Caption: Logical flow for selecting the optimal solvent based on scale and downstream requirements.

Figure 2: Optimized Coupling Workflow (2-MeTHF Protocol)

Caption: Step-by-step reaction protocol minimizing hydrolysis and maximizing yield.

[1][2][4]

Standardized Protocol (High-Efficiency)

This protocol uses 2-MeTHF to ensure high coupling efficiency while allowing for a simplified aqueous workup, avoiding the rotary evaporation issues associated with DMF.[1][2]

Materials

-

Carboxylic Acid Partner: 1.0 equiv.[2]

-

Z-AEEA (Linker): 1.2 equiv.[1][2] (Excess ensures complete consumption of the valuable acid).[2]

-

Coupling Reagent: HATU (1.1 equiv).[2] Note: HATU is preferred over EDC/NHS for solution phase PEGylation due to faster kinetics.[4]

-

Base: DIPEA (N,N-Diisopropylethylamine), 2.5 equiv.[2]

Step-by-Step Procedure

-

Activation:

-

In a round-bottom flask, dissolve the Carboxylic Acid (1.0 eq) in 2-MeTHF (concentration ~0.1 M).

-

Add DIPEA (2.5 eq).[2]

-

Add HATU (1.1 eq) in one portion.[2]

-

Critical Step: Stir for 5 minutes at room temperature. This pre-activation forms the O-At-active ester.[1][2] The solution should turn slightly yellow.[2]

-

-

Coupling:

-

Monitoring:

-

Stir at 25°C. Monitor by LC-MS at T=30 min and T=2 hrs.

-

Expectation: Conversion should exceed 95% within 2 hours.

-

-

Workup (The Green Advantage):

-

Unlike DMF, you do not need to evaporate the solvent.

-

Add 10% Aqueous Citric Acid directly to the reaction vessel.[2]

-

Stir vigorously for 5 minutes.

-

Separate the layers.[2] The product (Z-protected) will remain in the upper 2-MeTHF layer.[1][2]

-

Wash the organic layer with 5% NaHCO3 (sat.) and Brine.[2]

-

Dry over MgSO4 and concentrate.[2]

-

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| Low Yield in DCM | Z-AEEA salt precipitation.[1][2][4] | Switch to 2-MeTHF or add 10% DMF as a co-solvent to solubilize the salt.[1][2][4] |

| Sluggish Reaction | Hydrogen bonding of PEG chain shielding the amine.[1][2][4] | Increase temperature to 35°C (breaks H-bonds) or switch to HATU if using EDC.[1][2][4] |

| Emulsion during Workup | Amphiphilic nature of Z-AEEA acting as a surfactant.[1][2][4] | Add solid NaCl to saturate the aqueous phase; use 2-MeTHF (better phase separation than EtOAc).[1][2][4] |

References

-

Albericio, F., et al. (2016).[6] "2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions." ACS Sustainable Chemistry & Engineering.[2] Link[2]

-

MacMillan, D. S., et al. (2013).[2] "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry. Link

-

GSK Solvent Selection Guide. "GSK Solvent Sustainability Guide." Royal Society of Chemistry.[2] Link (General reference for solvent scoring).[2]

-

ChemicalBook. "N-Z-2-(2-Amino-ethoxy)-ethylamine Properties." Link

Sources

- 1. angenesci.com [angenesci.com]

- 2. {2-[2-(2-Aminoethoxy)phenoxy]ethyl}amine dihydrochloride | C10H18Cl2N2O2 | CID 16236565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Z-2-(2-Amino-ethoxy)-ethylamine | 1290627-95-0 [chemicalbook.com]

- 4. Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Application Note: Analytical Characterization of N-Z-2-(2-Amino-ethoxy)-ethylamine Conjugates

Abstract

N-Z-2-(2-Amino-ethoxy)-ethylamine (also known as N-Cbz-2,2'-oxybis(ethylamine) or Z-AEEA) is a discrete polyethylene glycol (PEG) derivative containing a benzyl carbamate (Z/Cbz) protecting group. It serves as a critical heterobifunctional linker in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and peptide therapeutics. Its dual nature—hydrophilic PEG core and hydrophobic Z-group—presents unique analytical challenges. This guide details the methodology for characterizing Z-AEEA conjugates, focusing on determining conjugation efficiency, purity, and structural integrity using LC-MS, RP-HPLC, and NMR.

Introduction & Analytical Strategy

The Z-AEEA linker (CAS: 1290627-95-0 / 134978-97-5 derivatives) is typically used to bridge a targeting moiety (e.g., antibody, ligand) and a payload. Characterization must occur at two critical control points:

-

Intermediate Conjugate (Pre-Deprotection): Verifying the covalent attachment of the free amine end to the payload/protein while the Z-group remains intact.

-

Final Conjugate (Post-Deprotection): Confirming the removal of the Z-group (Cbz) to liberate the second amine for further reaction.

Critical Quality Attributes (CQAs)

-

Identity: Confirmation of the PEG2 backbone and Z-group presence/absence.

-

Purity: Quantitation of free linker vs. conjugated species.

-

Degree of Labeling (DOL): Stoichiometry of linker attachment (e.g., Drug-to-Antibody Ratio).

Analytical Workflow Diagram

The following flowchart outlines the decision process for selecting the appropriate analytical method based on the conjugate type.

Caption: Decision tree for analytical method selection based on Z-AEEA conjugate molecular weight and complexity.

Protocol: Small Molecule Conjugate Analysis (LC-MS)

Application: Verifying the reaction of Z-AEEA with a small molecule payload (e.g., NHS-ester drug or carboxylic acid).

Principle

The Z-group provides a distinct UV signature (absorbance at 254 nm) and a hydrophobic shift in Reversed-Phase (RP) chromatography. High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.

Materials

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Instrument: Q-TOF or Orbitrap MS coupled with UHPLC.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve the conjugate in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL.

-

Filter through a 0.22 µm PTFE filter.

-

-

LC Gradient:

-

Flow Rate: 0.4 mL/min.

-

Gradient: 5% B (0-1 min) → 95% B (1-8 min) → 95% B (8-10 min).

-

-

MS Parameters:

-

Mode: Positive ESI (+).

-

Scan Range: 100–2000 m/z.

-

Source Temp: 325°C.

-

-

Data Analysis (Causality Check):

-

Search for [M+H]+: Calculate the theoretical mass of Payload + Linker.

-

Z-Group Verification: Look for the characteristic benzyl carbamate fragments if in-source fragmentation occurs (often loss of 91 Da for benzyl or 108 Da for benzyl alcohol).

-

Purity Calculation: Integrate UV peak area at 254 nm. The Z-group dominates the absorbance; if the payload is non-UV active, this is the primary quantitation method.

-

Self-Validating Check:

-

Pass: Single peak in UV; Mass error < 5 ppm.

-

Fail: Presence of mass corresponding to [Payload + Linker - Z-group] (indicates premature deprotection) or [Free Linker] (incomplete purification).

Protocol: Bioconjugate Analysis (Intact Protein LC-MS)

Application: Characterizing Z-AEEA conjugated to an antibody or protein (e.g., Lysine conjugation via NHS-activated Z-AEEA).

Principle

Intact mass analysis under denaturing conditions separates the protein chains (Light Chain/Heavy Chain) to determine the number of linkers attached (Drug-to-Antibody Ratio, DAR). The discrete nature of the PEG2 spacer allows for clear resolution of charge states compared to polydisperse PEG.

Materials

-

Column: Polymeric RP column (e.g., PLRP-S, 1000 Å, 2.1 x 50 mm) or C4 column.

-

Mobile Phase A: 0.1% Formic Acid + 0.02% TFA in Water.

-

Mobile Phase B: 0.1% Formic Acid + 0.02% TFA in Acetonitrile.

-

Deconvolution Software: BioPharma Finder (Thermo), MassLynx (Waters), or UniDec.

Step-by-Step Methodology

-

Deglycosylation (Crucial Step):

-

Treat 50 µg of conjugate with PNGase F (1 µL) for 1 hour at 37°C.

-

Reasoning: Glycans add heterogeneity that masks the linker mass shifts.

-

-

Reduction (Optional but Recommended):

-

Add DTT (final 20 mM) to reduce inter-chain disulfides. Incubate 30 min at 37°C.

-

Reasoning: Analyzing Light Chain (LC) and Heavy Chain (HC) separately provides higher resolution than the intact 150 kDa antibody.

-

-

LC-MS Run:

-

Gradient: 20% B to 60% B over 15 minutes.

-

Column Temp: 80°C (High temp improves peak shape for proteins).

-

-

Data Processing:

-

Deconvolute the raw charge envelope to zero-charge mass.

-

Calculation:

-

Note: The MW of the added moiety is the Z-AEEA mass minus the leaving group (e.g., if NHS-ester was used, subtract ~115 Da).

-

Expected Data Table

| Species | Theoretical Mass (Da) | Observed Mass (Da) | Calculated Occupancy | |

| Light Chain (L0) | 23,450.0 | 23,450.2 | 0 | 0 |

| Light Chain (L1) | 23,758.3 | 23,758.5 | 308.3 | 1 |

| Heavy Chain (H0) | 50,120.0 | 50,120.4 | 0 | 0 |

| Heavy Chain (H1) | 50,428.3 | 50,428.8 | 308.3 | 1 |

(Note: Mass values are illustrative. 308 Da approximates the Z-AEEA addition).

Protocol: Free Linker Quantification (HIC/RP-HPLC)

Application: Ensuring the final product is free of unreacted Z-AEEA, which causes toxicity or off-target effects.

Principle

The Z-group makes the free linker significantly more hydrophobic than the naked protein or the hydrophilic payload. Hydrophobic Interaction Chromatography (HIC) or RP-HPLC can separate these species.

Workflow Diagram (Purification & QC)

Caption: QC workflow for quantifying residual free Z-AEEA linker.

Method Details

-

Column: C18 (for free linker) or Butyl/Phenyl (HIC for conjugate distribution).

-

Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group).

-

Standard Curve:

-

System Suitability:

-

Injection precision (RSD < 2%).

-

Tailing factor < 1.5.[2]

-

References

-

Beck, A., et al. (2011). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery. Retrieved from [Link]

-

PubChem. 2,2'-Oxybis(ethylamine) Compound Summary. Retrieved from [Link]

Disclaimer: This Application Note is for research and educational purposes. Always consult specific Safety Data Sheets (SDS) and internal SOPs before handling chemical conjugates.

Sources

Application Note: Mass Spectrometry Strategies for the Characterization of N-Z-2-(2-Amino-ethoxy)-ethylamine Reaction Products in Bioconjugation

Abstract

This document provides a detailed guide for the mass spectrometry (MS) analysis of reaction products involving the versatile bifunctional linker, N-Z-2-(2-Amino-ethoxy)-ethylamine. This linker, featuring a terminal primary amine and a carbamate-protected secondary amine, is increasingly utilized in drug development, proteomics, and materials science for the controlled assembly of complex molecular architectures. Mastery of its analytical characterization is paramount for ensuring product integrity and optimizing reaction outcomes. We will delve into the core principles of electrospray ionization mass spectrometry (ESI-MS) for analyzing the linker and its conjugates, provide detailed, field-tested protocols for a model conjugation reaction, and offer expert insights into data interpretation and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust analytical workflows for amine-reactive crosslinkers.

Introduction: The Role and Challenge of a Heterobifunctional Linker

N-Z-2-(2-Amino-ethoxy)-ethylamine is a heterobifunctional crosslinker characterized by two key reactive sites with differential reactivity. The terminal primary amine is readily available for nucleophilic attack, typically targeting activated esters, isothiocyanates, or carboxylic acids (via activation) to form stable amide or thiourea bonds. The second amine is protected by a benzyloxycarbonyl (Z or Cbz) group, a common carbamate protecting group.[1] This protecting group is stable under many reaction conditions but can be selectively removed, often by catalytic hydrogenation, to reveal a second primary amine for subsequent conjugation steps.[2]

This strategic design allows for a sequential and controlled approach to conjugation, which is critical in applications like the development of Antibody-Drug Conjugates (ADCs).[3] However, the success of each reaction step—initial conjugation and subsequent deprotection—hinges on precise analytical verification. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is the definitive tool for this purpose, providing unambiguous confirmation of mass, elemental composition, and, through tandem MS (MS/MS), structural integrity.

This application note will use a model reaction—the conjugation of N-Z-2-(2-Amino-ethoxy)-ethylamine to the C-terminus of a model peptide—to illustrate a comprehensive analytical workflow.

Foundational MS Principles for Linker Analysis

Ionization Technique: The Power of Electrospray Ionization (ESI)

For molecules like our linker and its peptide conjugates, which are polar and thermally labile, ESI is the ionization method of choice. ESI is a "soft ionization" technique that transfers ions from solution into the gas phase with minimal fragmentation.[4][5] This is advantageous as it ensures the molecular ion ([M+H]⁺) is preserved and readily observed, providing an accurate molecular weight of the intact analyte.[4]

Causality: The choice of ESI is dictated by the need to analyze the intact reaction products without inducing thermal degradation or premature fragmentation, which would complicate the interpretation of a multi-step synthesis.

The Imperative of High-Resolution Mass Spectrometry (HRMS)

While nominal mass can suggest a successful reaction, it often lacks the specificity to distinguish between isobaric species (molecules with the same nominal mass but different elemental compositions). HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide mass accuracy typically below 5 parts-per-million (ppm). This precision allows for the confident determination of the elemental formula of an ion, serving as a powerful tool for verifying the identity of starting materials, intermediates, and final products.[6]

Structural Elucidation with Tandem Mass Spectrometry (MS/MS)

Observing the correct mass is necessary but not sufficient for complete characterization. Tandem mass spectrometry (MS/MS) provides definitive structural proof. In an MS/MS experiment, the precursor ion of interest (e.g., the [M+H]⁺ of the peptide-linker conjugate) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to generate an MS/MS spectrum.

For N-Z-2-(2-Amino-ethoxy)-ethylamine conjugates, we anticipate specific fragmentation patterns:

-

Carbamate Fragmentation: The Z-group is susceptible to fragmentation, often resulting in a characteristic neutral loss of CO₂ (44.01 Da) or benzyl alcohol (108.06 Da).[7]

-

PEG-like Ether Linkage: The ethoxy-ethylamine backbone can fragment via cleavage of the C-O or C-C bonds, often producing a series of ions separated by 44.03 Da (C₂H₄O).[8]

-

Amine Alpha-Cleavage: Cleavage of the bond alpha to a nitrogen atom is a common fragmentation pathway for amines, which can help pinpoint the location of the linker.[9]

-

Peptide Backbone Fragmentation: Standard b- and y-ions from the peptide backbone will be observed, but ions containing the linker modification will be mass-shifted, confirming the site of conjugation.

Experimental Design and Protocols

This section outlines the complete workflow, from a model reaction to final data acquisition.

Workflow Overview

Caption: Overall experimental workflow from synthesis to data analysis.

Protocol 3.1: Model Reaction - EDC/NHS Coupling to a Peptide

This protocol describes the conjugation of the linker's primary amine to the C-terminal carboxylic acid of the model peptide, Angiotensin II (DRVYIHPF, MW = 1046.19 Da).

Materials:

-

Angiotensin II (≥97% purity)

-

N-Z-2-(2-Amino-ethoxy)-ethylamine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction Buffer: 0.1 M MES buffer, pH 6.0

Procedure:

-

Peptide & Linker Preparation:

-

Dissolve Angiotensin II in DMF to a final concentration of 10 mg/mL.

-

Dissolve N-Z-2-(2-Amino-ethoxy)-ethylamine in DMF to a 50 mM stock solution.

-

-

Carboxylic Acid Activation:

-

In a microcentrifuge tube, add 100 µL of the Angiotensin II solution.

-

Add EDC (5-fold molar excess over peptide) and NHS (5-fold molar excess over peptide) from freshly prepared stock solutions in anhydrous DMF.

-

Let the activation reaction proceed for 15 minutes at room temperature.

-

Rationale: EDC and NHS react with the peptide's C-terminal carboxyl group to form a semi-stable NHS-ester, which is highly reactive towards primary amines, minimizing side reactions.

-

-

Conjugation:

-

Add a 10-fold molar excess of the N-Z-2-(2-Amino-ethoxy)-ethylamine solution to the activated peptide mixture.

-

Add DIPEA (20-fold molar excess) to raise the pH and facilitate the reaction.

-

Incubate the reaction for 2 hours at room temperature with gentle shaking.

-

-

Reaction Quench:

-

Add 5 µL of 1 M hydroxylamine or Tris buffer to quench any remaining NHS-esters.

-

Protocol 3.2: Sample Preparation for Mass Spectrometry

Objective: To remove reaction salts (EDC, NHS, buffer salts) that can suppress ionization and interfere with analysis.

Procedure:

-

Acidify: Add 10 µL of 1% Trifluoroacetic Acid (TFA) to the quenched reaction mixture.

-

Desalt:

-

Use a C18 solid-phase extraction tip (e.g., ZipTip).

-

Wet the tip with 3x10 µL of 100% Acetonitrile (ACN).

-

Equilibrate the tip with 3x10 µL of 0.1% TFA in water.

-

Bind the sample by slowly aspirating and dispensing the acidified reaction mixture 10-15 times.

-

Wash the tip with 3x10 µL of 0.1% TFA in water to remove salts.

-

-

Elute:

-

Elute the purified conjugate from the tip using 10 µL of a solution of 70% ACN / 0.1% Formic Acid in water directly into a clean microcentrifuge tube.

-

-

Dilute for Infusion:

-

Dilute the eluate 1:10 in 50% ACN / 0.1% Formic Acid for direct infusion or LC-MS analysis.

-

Rationale: Formic acid is a volatile acid that aids in protonation and improves ionization efficiency in positive-ion ESI mode.

-

Protocol 3.3: Mass Spectrometry Acquisition

The following parameters are recommended for a high-resolution Q-TOF or Orbitrap mass spectrometer.

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive | The amine groups and peptide backbone readily accept protons to form positive ions ([M+H]⁺, [M+2H]²⁺, etc.). |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for stable ion generation. |

| Source Temperature | 120 - 150 °C | Assists in desolvation of droplets without causing thermal degradation of the analyte. |

| Mass Range (Full MS) | 200 - 2000 m/z | A broad range to capture the starting materials, products, and potential multimers or fragments. |

| Resolution (Full MS) | > 70,000 @ m/z 200 | To enable accurate mass measurement and elemental composition determination. |

| MS/MS Activation | Collision-Induced Dissociation (CID) | Standard method for fragmenting peptide-like molecules. |

| Collision Energy | 20 - 40 eV (Stepped) | A stepped or ramped collision energy ensures a wide variety of fragments are produced for comprehensive structural analysis. |

Data Analysis & Interpretation

Expected Masses

The primary goal of the Full MS scan is to identify the ions corresponding to the expected reaction products.

| Analyte | Formula | Monoisotopic Mass (Da) | Expected Ion ([M+H]⁺) | Expected Ion ([M+2H]²⁺) |

| Angiotensin II | C₅₀H₇₁N₁₃O₁₂ | 1045.53 | 1046.54 | 523.77 |

| N-Z-Linker | C₁₃H₂₁N₃O₃ | 267.16 | 268.17 | - |

| Conjugated Product | C₆₃H₉₀N₁₆O₁₄ | 1294.68 | 1295.69 | 648.35 |

Note: Masses are calculated for the most abundant isotopes.

Interpreting the MS/MS Spectrum

Upon isolating the doubly charged ion of the conjugated product (m/z 648.35), the resulting MS/MS spectrum should be interrogated for key structural evidence.

-

Confirming the Linker: Look for low-mass reporter ions corresponding to the linker itself or its fragments. A fragment corresponding to the protonated linker (268.17 Da) or loss of the Z-group may be present.

-

Confirming the Conjugation Site: The peptide's y-ion series will be unchanged from the native peptide. However, the b-ion series will be mass-shifted by the mass of the linker (250.18 Da, after loss of H₂O in amide bond formation) beyond the C-terminal Phenylalanine (F). The presence of a complete or near-complete b-ion series with this mass shift is conclusive evidence of C-terminal conjugation.

-

Observing Linker Fragmentation: Look for the characteristic neutral loss of CO₂ (44.01 Da) from the precursor or fragment ions that still contain the Z-group.

Troubleshooting

-

Low Signal Intensity: May be due to poor ionization or insufficient desalting. Re-optimize source parameters and ensure the sample preparation protocol is followed meticulously.

-

Complex Spectrum / Multiple Products: The reaction may have produced side products (e.g., peptide dimers, multiple linker additions if side-chain carboxylates are present). Use LC-MS to chromatographically separate the components before MS analysis.

-

No Reaction Product Observed: Check the activity of the coupling reagents (EDC/NHS are moisture-sensitive). Verify the pH of the reaction; amine coupling is most efficient at slightly basic pH, while carboxyl activation is better at slightly acidic pH, hence the two-step procedure.

References

-

Quantitative Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins in Animal Tissues by LC-MS/MS Coupled with In-Source CID. Analytical Chemistry.[Link]

-

Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of the American Society for Mass Spectrometry.[Link]

-

Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.[Link]

-

Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia.[Link]

-

Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.[Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. Problems in Chemistry via YouTube.[Link]

-

Electrospray ionization. Wikipedia.[Link]

-

Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry.[Link]

-

Mass spectra from M-PEG and PEG peaks of an M-PEG 750 sample obtained by LC–MS. ResearchGate.[Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry.[Link]

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry.[Link]

-

Video: Electrospray Ionization (ESI) Mass Spectrometry. Journal of Visualized Experiments (JoVE).[Link]

-

Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS). Waters Corporation.[Link]

-

Amine synthesis by carbamate cleavage. Organic Chemistry Portal.[Link]

-

mass spectra - fragmentation patterns. Chemguide.[Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amine synthesis by carbamate cleavage [organic-chemistry.org]

- 3. enovatia.com [enovatia.com]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

Technical Support Center: Troubleshooting Bioconjugation with N-Z-2-(2-Amino-ethoxy)-ethylamine

Welcome to the technical support center for bioconjugation applications involving N-Z-2-(2-Amino-ethoxy)-ethylamine, also known as N-Cbz-2-(2-aminoethoxy)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and detailed protocols to navigate the common challenges encountered when using this versatile linker.

Introduction to N-Z-2-(2-Amino-ethoxy)-ethylamine

N-Z-2-(2-Amino-ethoxy)-ethylamine is a bifunctional linker featuring a terminal primary amine and a benzyloxycarbonyl (Z or Cbz) protected amine. The terminal primary amine serves as the reactive handle for conjugation to biomolecules, typically via acylation with an activated ester like an N-hydroxysuccinimide (NHS) ester. The short, hydrophilic dietheoxy-ethane spacer can improve the solubility of the resulting conjugate, while the Cbz group provides a stable, protecting function that is orthogonal to many common bioconjugation chemistries.[1][2][3]

The primary application of this linker is to introduce a payload (e.g., a small molecule drug, a fluorophore) to a biomolecule (e.g., an antibody, a protein) by first reacting the payload's activated carboxyl group with the linker's primary amine. The resulting Cbz-protected conjugate can then be deprotected under specific conditions (e.g., catalytic hydrogenation) to reveal a new primary amine for further modification, if desired.[1][4][5]

This guide focuses on the most common use case: the reaction of the linker's terminal primary amine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during bioconjugation with N-Z-2-(2-Amino-ethoxy)-ethylamine and similar primary amine linkers.

Q1: Why is my conjugation yield consistently low or zero?

Low conjugation efficiency is one of the most frequent challenges. The root cause often lies in the reaction conditions or the stability of the reagents rather than the linker itself.

-

Cause 1: Hydrolysis of the NHS Ester. N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis in aqueous environments, a reaction that competes directly with the desired amine reaction.[6] The rate of hydrolysis increases significantly with pH.[6] The half-life of an NHS ester can be hours at pH 7 but drops to mere minutes at pH 8.6.[6]

-

Solution: Maintain an optimal reaction pH between 7.2 and 8.5.[6][7][8] A common choice is 0.1 M sodium bicarbonate or phosphate buffer at pH 8.3.[7][9] Always prepare the NHS ester solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to the aqueous protein solution.[7][9][10]

-

-

Cause 2: Incompatible Buffer Components. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your linker for the NHS ester, drastically reducing the yield of your desired conjugate.[10]

-

Cause 3: Suboptimal Reactant Concentrations. The kinetics of the conjugation reaction are highly dependent on the concentration of both the biomolecule and the linker-payload complex.[13] Dilute protein solutions require a greater molar excess of the NHS ester to achieve the same degree of labeling.[12]

-

Solution: Aim for a protein concentration of at least 2 mg/mL, with 5-20 mg/mL being ideal.[13] If low efficiency persists, consider increasing the molar excess of your activated linker.

-

Q2: My final product is very heterogeneous. How can I control the degree of labeling?

When conjugating to proteins like antibodies, the NHS ester will react with the primary amines on the N-terminus and the side chains of lysine residues.[14][15] Since a typical antibody has dozens of available lysines, this often results in a heterogeneous mixture of conjugates with a varying number of labels attached, known as the Degree of Labeling (DOL).[16]

-

Cause: Non-Specific Nature of Amine Chemistry. The reaction is driven by the accessibility and reactivity of the various amine groups on the protein surface.

-

Solution 1: Control the Molar Coupling Ratio (MCR). The most direct way to control the DOL is by adjusting the molar ratio of the labeling reagent to the protein.[11] Start with a range of ratios (e.g., 5:1, 10:1, 20:1) to determine the optimal MCR for your desired DOL.[12][13]

-

Solution 2: Optimize Reaction Parameters. Shortening the reaction time, lowering the temperature, or slightly decreasing the pH (e.g., to 7.5) can help limit the extent of the reaction and produce a lower DOL.[11]

-

Solution 3: Consider Site-Specific Methods. For applications requiring a homogenous product, amine chemistry may not be suitable. Explore alternative, site-specific conjugation strategies, such as targeting engineered cysteines or incorporating unnatural amino acids.[17]

-

Q3: My protein is aggregating and precipitating after conjugation. How can I prevent this?

Protein aggregation is a common side effect of modifying surface residues. Covalently attaching molecules to a protein alters its surface charge and hydrophobicity, which can disrupt its native conformation and lead to aggregation.[18][19]

-

Cause: Alteration of Protein Surface Properties. Modifying lysine residues neutralizes their positive charge, which can lead to destabilization if these residues are critical for maintaining solubility through electrostatic repulsion.

-

Solution 1: Screen Buffer Conditions. Before scaling up, screen a panel of buffers with varying pH and ionic strengths to find conditions that maintain protein stability.[20]

-

Solution 2: Include Stabilizing Excipients. Additives such as L-arginine (50 mM), glutamate (50 mM), glycerol, or non-ionic detergents can act as stabilizers and suppress aggregation.[20][21]

-

Solution 3: Control the Degree of Labeling. Over-labeling is a frequent cause of aggregation.[16] Aim for a lower DOL to minimize the perturbation of the protein's surface.

-

Solution 4: Work at an Appropriate Protein Concentration. While high concentrations are good for reaction kinetics, they can also promote aggregation. If aggregation is observed, try reducing the protein concentration during the reaction and purification steps.[19]

-

Q4: I'm concerned about the stability of the Cbz (Z) group. Could it be causing side reactions?

The benzyloxycarbonyl (Cbz or Z) group is a robust protecting group under the conditions typically used for NHS ester chemistry.[1][3]

-

Stability Profile: The Cbz group is stable in the neutral to slightly alkaline pH range (pH 7-9) used for amine labeling.[2] It is also stable to mild acids.

-

Conditions for Cleavage: The Cbz group is primarily removed by catalytic hydrogenation (e.g., H₂, Pd/C) or strong acids like HBr in acetic acid.[1][3][4] These conditions are not present during a standard bioconjugation reaction.

Troubleshooting Workflow & Data Interpretation

A logical workflow is essential for diagnosing experimental failures. The following diagram outlines a typical troubleshooting process for low conjugation yield.

Caption: Troubleshooting logic for low conjugation yield.

Interpreting Analytical Results

Proper analysis of your conjugate is critical for confirming success and diagnosing issues.

| Analytical Technique | Observation | Potential Interpretation & Next Steps |

| SDS-PAGE | Smear or ladder of bands above the unconjugated protein band. | Successful conjugation leading to increased molecular weight. The smear indicates heterogeneity (variable DOL). |

| A single band with no shift. | Failed conjugation. Revisit the troubleshooting workflow. | |

| Significant material in the well or as a smear at the top of the gel. | Protein aggregation. Refer to FAQ Q3 for mitigation strategies. | |

| Size Exclusion Chromatography (SEC-HPLC) | Peak shifts to an earlier elution time compared to the starting protein. | Successful conjugation. Can be used to separate monomeric conjugate from aggregates. |

| A new, high molecular weight peak eluting near the void volume. | Presence of soluble aggregates.[22] Optimize reaction to minimize aggregation. | |

| No change in retention time. | Failed conjugation. | |

| Mass Spectrometry (Intact Mass) | A distribution of peaks, each separated by the mass of the linker-payload. | Successful conjugation.[23] This is the most definitive method to confirm the identity and heterogeneity (DOL distribution) of the conjugate. |

| Only the mass of the starting protein is observed. | Failed conjugation. | |

| UV/Vis Spectroscopy | Absorbance peak corresponding to your payload (if it has a chromophore). | Qualitative confirmation of conjugation. Can be used to calculate the average DOL.[16][24][25] |

Experimental Protocol: Model IgG Conjugation

This protocol provides a general methodology for labeling a monoclonal antibody (mAb) with an NHS-ester activated payload using the N-Z-2-(2-Amino-ethoxy)-ethylamine linker as an intermediary (assuming the linker has already been conjugated to the payload).

1. Materials & Buffer Preparation

-

Antibody: ~5 mg/mL solution of mAb in PBS, pH 7.4.

-

Labeling Reagent: NHS-ester activated payload-linker complex, freshly dissolved in anhydrous DMSO to 10 mg/mL.

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.[13]

2. Antibody Preparation

-

If your antibody is in a buffer containing amines (e.g., Tris) or stabilizers (e.g., BSA), perform a buffer exchange into the Reaction Buffer. This can be done via dialysis or using a spin desalting column.

-

Adjust the final antibody concentration to 5-10 mg/mL in Reaction Buffer.[13]

3. Conjugation Reaction

-

Determine the volume of the labeling reagent to add. This is based on the desired Molar Coupling Ratio (MCR). A starting point of a 20-fold molar excess of the labeling reagent over the antibody is common.[12]

-

While gently vortexing the antibody solution, slowly add the calculated volume of the labeling reagent (dissolved in DMSO). The final concentration of DMSO should ideally be below 10% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature, protected from light if the label is a fluorophore.[9]

4. Quenching the Reaction

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature. The primary amines in the Tris buffer will react with and consume any remaining NHS esters.

5. Purification of the Conjugate

-

Load the quenched reaction mixture onto a pre-equilibrated SEC column.

-

Collect fractions and monitor the eluate by absorbance at 280 nm (for protein) and the specific wavelength for your payload. The first peak to elute is the high-molecular-weight antibody conjugate; the second peak contains unreacted small molecules and hydrolysis byproducts.[13]

-

Pool the fractions corresponding to the purified conjugate.

6. Characterization

-

Determine the final protein concentration and the Degree of Labeling (DOL) using UV/Vis spectroscopy.[16][24]

-

Analyze the purity, heterogeneity, and aggregation state by SDS-PAGE and SEC-HPLC.[26][27]

-

Confirm the identity and DOL distribution by intact mass spectrometry.[23]

References

-

Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. Retrieved February 2, 2026, from [Link]

-

Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

-

Preventing Protein Aggregation. (n.d.). University of Basel Biozentrum. Retrieved February 2, 2026, from [Link]

-

Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). MDPI. Retrieved February 2, 2026, from [Link]

-

Analysis of Antibody Drug Conjugates Using SEC and Mass Spectrometry. (n.d.). Agilent. Retrieved February 2, 2026, from [Link]

-

Detection and prevention of protein aggregation before, during, and after purification. (2003). Analytical Biochemistry. Retrieved February 2, 2026, from [Link]

-

Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved February 2, 2026, from [Link]

-

Analytical Techniques for Antibody-Drug Conjugates. (n.d.). Pharma Focus America. Retrieved February 2, 2026, from [Link]

-

Antibody Labeling Principles, Advantages, and Considerations. (2023). Biocompare. Retrieved February 2, 2026, from [Link]

-

Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences. Retrieved February 2, 2026, from [Link]

-

Comprehensive Analytical Strategies for ADC and mAb Control. (2025). YouTube. Retrieved February 2, 2026, from [Link]

-

Troubleshooting Guides. (n.d.). Creative Biolabs. Retrieved February 2, 2026, from [Link]

-

How to prevent aggregation of proteins during the expression and purification? (2016). ResearchGate. Retrieved February 2, 2026, from [Link]

-

A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL). (2023). Nature. Retrieved February 2, 2026, from [Link]

-

Detection and prevention of protein aggregation before, during, and after purification. (2003). ScienceDirect. Retrieved February 2, 2026, from [Link]

-

Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Novatia. Retrieved February 2, 2026, from [Link]

-

GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. (n.d.). Cedarlane. Retrieved February 2, 2026, from [Link]

-

How To Determine Degree of Protein Labeling. (2015). G-Biosciences. Retrieved February 2, 2026, from [Link]

-

Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved February 2, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. lumiprobe.com [lumiprobe.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. biocompare.com [biocompare.com]

- 15. Antibody labeling chemistries | Abcam [abcam.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 18. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. info.gbiosciences.com [info.gbiosciences.com]

- 20. researchgate.net [researchgate.net]

- 21. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 22. biozentrum.unibas.ch [biozentrum.unibas.ch]

- 23. agilent.com [agilent.com]

- 24. info.gbiosciences.com [info.gbiosciences.com]

- 25. alfa-chemistry.com [alfa-chemistry.com]

- 26. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pharmafocusamerica.com [pharmafocusamerica.com]

"N-Z-2-(2-Amino-ethoxy)-ethylamine" storage and handling best practices

Storage, Handling, and Troubleshooting Guide

Core Technical Profile

Before initiating any workflow, verify the compound identity and physicochemical baseline. This data serves as the control for all subsequent quality checks.

| Parameter | Specification |

| Compound Name | N-Z-2-(2-Amino-ethoxy)-ethylamine |

| CAS Number | 1290627-95-0 |

| Synonyms | Benzyl (2-(2-aminoethoxy)ethyl)carbamate; Cbz-PEG1-Amine |

| Molecular Weight | 238.28 g/mol |

| Physical State | Colorless to light yellow liquid (viscous) or low-melting solid |

| Storage Temp | Long-term: -20°C |

| Primary Sensitivity | Air (CO₂) : Rapid formation of carbamate salts on free amine.Moisture : Hygroscopic PEG backbone.[1] |

Critical Storage & Handling Protocols

The "Why" Behind the Protocol

As a mono-protected diamine, this molecule possesses a "Jekyll and Hyde" nature. The Cbz-protected end is robust, but the free primary amine (-NH₂) is highly reactive.

-

The Threat: Primary amines react with atmospheric CO₂ to form carbamic acid/carbamate salts. This is often invisible to the naked eye but catastrophic for stoichiometry in PROTAC or ADC synthesis.

-

The Solution: An unbroken chain of inert atmosphere handling.

Protocol A: Receipt & Initial Inspection

Objective: Validate integrity upon arrival without compromising the seal.

-

Visual Check: Inspect the vial through the glass. The liquid should be clear to pale yellow.[1]

-

Red Flag: Dark orange or brown coloration indicates significant oxidative degradation.

-

Red Flag: Turbidity or white crust around the cap indicates CO₂ absorption (ammonium carbamate formation).

-

-

Thermal Equilibration:

-

Do NOT open immediately.

-

Allow the vial to warm to room temperature (20-25°C) inside a desiccator. This prevents condensation of atmospheric moisture onto the cold hygroscopic liquid.

-

Protocol B: Aliquoting & Long-Term Storage

Objective: Create a self-validating storage system to minimize freeze-thaw cycles.

-

Preparation: Purge a glovebox or glovebag with dry Argon or Nitrogen.

-

Solubilization (Optional but Recommended):

-

If the compound is difficult to handle as a viscous liquid, prepare a high-concentration stock solution (e.g., 100 mM) in anhydrous DMSO or DMA .

-

Note: Avoid DCM or Chloroform for storage; they can generate HCl over time, protonating the amine.

-

-

Aliquoting: Dispense into single-use amber glass vials with Teflon-lined caps.

-

Inert Overlay: Backfill every vial with Argon before capping. Argon is heavier than air and provides a superior "blanket" compared to Nitrogen.

-

Sealing: Wrap caps with Parafilm to retard gas exchange. Store at -20°C.

Visualizing the Workflow

The following decision tree guides you through the handling process based on the compound's physical state and your immediate experimental needs.

Figure 1: Decision matrix for initial handling and storage. Blue nodes indicate secure endpoints; Red indicates failure modes.

Troubleshooting & FAQs

Field-proven solutions to common user scenarios.

Q1: The compound arrived as a solid, but the datasheet says liquid. Is it degraded?

Diagnosis: Likely No . Explanation: The melting point is near room temperature. During transit on ice packs or dry ice, the compound often freezes. Resolution:

-

Place the vial in a 25°C water bath for 10 minutes.

-

If it returns to a clear, viscous liquid, it is fit for use.

-

Validation: If solids persist at 30°C, run an LC-MS. Persistent solids may indicate ammonium carbamate salts (degradation product).

Q2: My reaction yield is low, and I see a "doublet" impurity in the NMR.

Diagnosis: Carbamate Formation .

Explanation: Exposure to air allowed CO₂ to react with the terminal amine.

Mechanism:

-

Purification: Dissolve in DCM and wash with dilute NaOH (0.1 M) to convert the salt back to the free amine, then dry over Na₂SO₄ immediately.

-

Prevention: Tighter control of inert atmosphere (Argon balloon) during reaction setup.

Q3: Can I store the compound in Methanol or Ethanol?

Diagnosis: Not Recommended for Long Term . Explanation: While soluble, protic solvents can facilitate proton exchange and potential transesterification of the Cbz group over very long periods or under acidic catalysis. Best Practice: Use aprotic polar solvents like Anhydrous DMSO or DMF for stock solutions.

Troubleshooting Logic Flow

Use this workflow if you suspect compound degradation during an experiment.

Figure 2: Diagnostic workflow for identifying and remediating compound degradation.

References

-

ChemicalBook . (2025).[1] N-Z-2-(2-Amino-ethoxy)-ethylamine Properties and Safety. Retrieved from

-

MedChemExpress . (2025). Benzyl (2-(2-aminoethoxy)ethyl)carbamate Product Information. Retrieved from

- BroadPharm. (n.d.). PEG Linker Storage and Handling Guidelines. (General reference for PEG-amine handling).

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for Cbz group stability).

Sources

A Comparative Analysis of Linker Stability: "N-Z-2-(2-Amino-ethoxy)-ethylamine" vs. Maleimide Linkers

A Technical Guide for Drug Development Professionals

The efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs), are critically dependent on the stability of the linker connecting the therapeutic payload to the targeting antibody. An ideal linker must remain intact in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient cleavage at the target site. This guide provides an in-depth comparative analysis of two prominent linker technologies: the traditional maleimide-based linkers and the emerging "N-Z-2-(2-Amino-ethoxy)-ethylamine" class of linkers, offering a more stable alternative.

The Imperative of Linker Stability in Bioconjugate Design

The linker is a pivotal component that dictates the therapeutic window of a bioconjugate. Premature payload release in the bloodstream can lead to systemic toxicity and a diminished therapeutic effect.[1] Conversely, a linker that is overly stable may impede payload release at the target, rendering the conjugate ineffective. Therefore, a comprehensive understanding of linker stability is paramount for the rational design and development of next-generation bioconjugates.

This guide will dissect the chemical intricacies of:

-

Maleimide Linkers: A long-standing choice for bioconjugation, these linkers react with cysteine residues. However, their stability has been a subject of extensive investigation.[2]

-

"N-Z-2-(2-Amino-ethoxy)-ethylamine" Based Linkers: Representing a newer generation of linker technology, this class is engineered for enhanced stability and controlled payload release.

We will explore the chemical underpinnings of their stability, present comparative data, and equip researchers with protocols to conduct their own stability assessments.

Section 1: The Chemistry of Linkage and Cleavage Mechanisms

Maleimide Linker Chemistry: The Susceptible Thiosuccinimide Adduct

Maleimide linkers form a covalent bond with the thiol group of a cysteine residue via a Michael addition reaction, creating a thiosuccinimide ring.[3]

Figure 2: Formation of a stable amide bond with an "N-Z" type linker.

The inherent stability of the amide bond under physiological conditions significantly reduces the risk of premature drug release, thereby enhancing the therapeutic index of the bioconjugate.

Section 2: Comparative Stability Data: A Quantitative Look

The stability of a linker is experimentally determined by incubating the bioconjugate in plasma and quantifying the intact conjugate over time. The following table summarizes representative data from studies comparing maleimide and more stable linker technologies.

| Linker Type | Incubation Condition | Stability Metric | Key Findings |

| Maleimide-based | Human Plasma | Half-life can be as low as 1-2 days | Susceptible to retro-Michael reaction, leading to significant deconjugation. [2][4] |

| Maleimide (Hydrolyzed) | Human Plasma | Significantly increased | Ring-opening hydrolysis leads to a more stable succinamic acid derivative. [5] |

| Next-Generation (e.g., Vinylpyrimidine) | Human Serum | >95% intact after 8 days | Demonstrates superior stability with minimal payload transfer. [5] |

Key Insights: The data underscores the inherent instability of the maleimide-thiol linkage, which can be mitigated to some extent by hydrolysis of the succinimide ring. However, next-generation linkers, such as those based on vinylpyrimidine, exhibit far superior stability, minimizing premature drug release. While direct comparative data for "N-Z-2-(2-Amino-ethoxy)-ethylamine" linkers is proprietary and varies based on the full linker-payload construct, the principles of their design point towards stability profiles more aligned with these next-generation platforms.

Section 3: Experimental Protocols for Linker Stability Evaluation

To facilitate independent verification and comparison, we provide a standardized protocol for assessing linker stability.

Protocol: In Vitro Plasma Stability Assay

This protocol outlines a robust method for evaluating the stability of bioconjugates in a physiologically relevant matrix.

Materials:

-

Test Bioconjugate (e.g., ADC)

-

Control Bioconjugate (with a known stable or unstable linker)

-

Human Plasma (or other species of interest)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

37°C Incubator

-

Analytical Instrumentation (e.g., HPLC, LC-MS) [6][7]* Quenching Solution (e.g., Acetonitrile with 0.1% Formic Acid)

Procedure:

-

Preparation: Dilute the bioconjugates to a working concentration in PBS.

-

Incubation: Add the bioconjugate solution to pre-warmed plasma to achieve a final concentration suitable for detection.

-

Time Points: Incubate the samples at 37°C. At predetermined time points (e.g., 0, 2, 8, 24, 48, 96, 168 hours), collect aliquots.

-

Quenching: Immediately stop the reaction by adding the aliquot to a 3-fold volume of cold quenching solution.

-

Sample Processing: Centrifuge the quenched samples to precipitate plasma proteins.

-

Analysis: Analyze the supernatant using a validated analytical method to quantify the amount of intact bioconjugate remaining.

-

Data Analysis: Plot the percentage of intact bioconjugate against time and determine the half-life (t½) of the linker.

Figure 3: Workflow for in vitro plasma stability assay.

Conclusion and Future Perspectives

The selection of a linker is a pivotal decision in the development of a successful bioconjugate therapeutic. While maleimide linkers have historically been a mainstay, their susceptibility to the retro-Michael reaction presents a significant liability. The development of next-generation linkers, including those incorporating moieties like "N-Z-2-(2-Amino-ethoxy)-ethylamine," offers a clear path towards more stable and, consequently, safer and more effective targeted therapies. The enhanced stability of these advanced linkers minimizes premature payload release, thereby widening the therapeutic window.